2,6-Dimethoxypyridine-4-boronic acid

Vue d'ensemble

Description

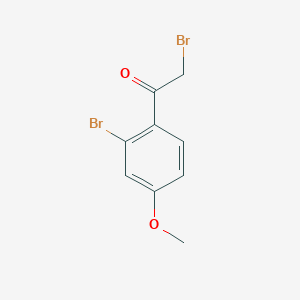

2,6-Dimethoxypyridine-4-boronic acid (2,6-DMPBA) is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. This compound has been used in a variety of ways, including as a reagent in synthetic organic chemistry, as a catalyst for the synthesis of organic compounds, and as a probe for studying the structure and function of proteins.

Applications De Recherche Scientifique

Suzuki Cross-Coupling Reactions

2,6-Dimethoxypyridine-4-boronic acid has been synthesized and used in Suzuki cross-coupling reactions. It's instrumental in creating highly functionalized heteroarylpyridine derivatives, which are obtained in moderate to high yields. These reactions are crucial for synthesizing complex molecules in pharmaceuticals and materials science (Smith et al., 2008).

Boronic Acid-Based Fluorescent Chemosensors

This compound is part of the boronic acid family, known for its interaction with cis-1,2-or 1,3-diol to form five- or six-membered rings. These interactions make boronic acids excellent fluorescent sensors for probing carbohydrates and bioactive substances, crucial in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Catalytic Properties in Organic Reactions

Boronic acids, including this compound, are versatile in chemistry for their catalytic properties. They are used in various organic reactions, molecular recognition, and assembly. Their inherent catalytic properties are significant for research in organic synthesis (Hashimoto et al., 2015).

Biomedical Applications

Boronic acid derivatives have found applications in biomedical fields, such as in the synthesis of biologically active compounds. Their unique structural features make them suitable for developing potent enzyme inhibitors and other pharmaceutical agents, demonstrating the chemical's versatility and potential in medical applications (Yang et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 2,6-Dimethoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be effective in a wide range of conditions.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Boronic acids and their esters, such as 2,6-Dimethoxypyridine-4-boronic acid, are known to be involved in various biochemical reactions . They can form reversible covalent complexes with proteins, enzymes, and other biomolecules, particularly those containing cis-diols, such as carbohydrates . This property makes them useful in a variety of biochemical applications, including proteomics research .

Cellular Effects

The specific cellular effects of this compound are not well-studied. Boronic acids and their esters are known to interact with various cellular processes. For instance, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Boronic acids and their esters are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Boronic acids and their esters are known to interact with various enzymes and cofactors

Propriétés

IUPAC Name |

(2,6-dimethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPPPYUWMHROKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)OC)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)

![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)